molecular formula C11H13N3O B2392589 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2190141-70-7

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2392589
CAS No.: 2190141-70-7
M. Wt: 203.245
InChI Key: YYMZJUQJWOTIBP-UHFFFAOYSA-N
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Description

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrolidine ring and a propenone moiety.

Preparation Methods

The synthesis of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of pyrimidine derivatives with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2-Pyridin-2-ylpyrrolidin-1-yl)prop-2-en-1-one: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.

    1-(2-Pyrimidin-2-ylpiperidin-1-yl)prop-2-en-1-one: This compound features a piperidine ring instead of a pyrrolidine ring, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-10(15)14-8-3-5-9(14)11-12-6-4-7-13-11/h2,4,6-7,9H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZJUQJWOTIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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